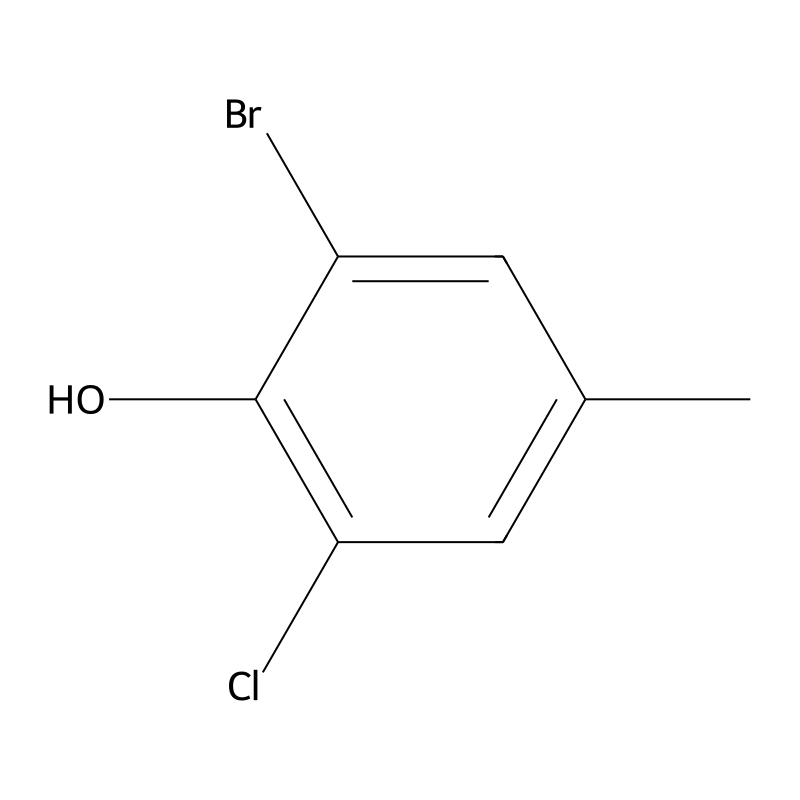

2-Bromo-6-chloro-4-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

Literature Search

A comprehensive search of scientific databases like PubChem [], SciFinder [], or Google Scholar using the CAS number (54852-68-5) or the full chemical name might reveal research articles describing the synthesis, properties, or applications of 2-Bromo-6-chloro-4-methylphenol.

Future Research Areas

Potential areas for future scientific research on 2-Bromo-6-chloro-4-methylphenol could include:

- Synthesis and Characterization: Developing efficient methods to synthesize 2-Bromo-6-chloro-4-methylphenol and characterizing its physical and chemical properties.

- Reactivity Studies: Investigating the reactivity of the molecule's functional groups to explore its potential for further chemical modifications.

- Biological Activity: Evaluating the potential biological activity of 2-Bromo-6-chloro-4-methylphenol against various targets, such as enzymes, receptors, or microorganisms.

2-Bromo-6-chloro-4-methylphenol is characterized by its molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol. The compound consists of a phenolic structure with bromine and chlorine substituents at the 2 and 6 positions, respectively, and a methyl group at the 4 position. Its structure allows for various chemical interactions, making it useful in different applications.

- Electrophilic Substitution: The presence of bromine and chlorine makes it susceptible to further electrophilic substitution reactions.

- Single-Electron Transfer Reactions: During chlorination processes, 2-bromo-6-chloro-4-methylphenol can undergo single-electron transfer reactions, which can lead to the formation of radical species.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

2-Bromo-6-chloro-4-methylphenol exhibits notable biological activities:

- Antimicrobial Properties: It has been studied for its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Antioxidant Activity: The compound displays antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.

These activities make it a candidate for further research in pharmacology and medicinal chemistry.

Several methods have been developed for synthesizing 2-bromo-6-chloro-4-methylphenol:

- Bromination of p-Cresol: A common method involves the continuous bromination of p-cresol in the presence of chlorine. This process is typically conducted at low temperatures to enhance selectivity and yield .

- Chlorination of Bromophenols: The compound can also be synthesized through chlorination reactions involving other bromophenols under controlled conditions.

These methods emphasize the importance of temperature control and reactant ratios to minimize side reactions.

2-Bromo-6-chloro-4-methylphenol finds various applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored for potential therapeutic uses.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

- Analytical Standards: The compound is utilized as a reference standard in analytical chemistry for testing and calibration purposes .

Studies on the interactions of 2-bromo-6-chloro-4-methylphenol with other compounds reveal insights into its reactivity:

- Reactivity with Nucleophiles: Investigations into how nucleophiles interact with the bromine atom provide valuable information for synthetic pathways.

- Biological Interactions: Research into its interactions with biological molecules helps elucidate its mechanism of action as an antimicrobial agent.

These studies are crucial for understanding both its chemical behavior and potential biological effects.

Several compounds share structural similarities with 2-bromo-6-chloro-4-methylphenol, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-chloro-6-methylphenol | C7H6BrClO | Similar halogenation pattern |

| 4-Bromo-2-chloro-6-methylphenol | C7H6BrClO | Different substitution pattern |

| 3-Bromo-5-chlorosalicylaldehyde | C7H5BrClO | Contains an aldehyde functional group |

Uniqueness

While these compounds share similar halogenated phenolic structures, 2-bromo-6-chloro-4-methylphenol's specific arrangement of substituents contributes to its unique reactivity profile and biological activity. This uniqueness makes it particularly interesting for further research in both synthetic chemistry and pharmacology.